1-[4-(Hexyloxy)phenyl]-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione
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Overview
Description
1-[4-(Hexyloxy)phenyl]-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a phenyl group substituted with a hexyloxy chain, and a methoxybenzylamino group
Preparation Methods
The synthesis of 1-[4-(Hexyloxy)phenyl]-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: The phenyl group is substituted with a hexyloxy chain using nucleophilic substitution reactions.
Amidation: The methoxybenzylamino group is introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-[4-(Hexyloxy)phenyl]-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the pyrrolidine ring.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Scientific Research Applications
1-[4-(Hexyloxy)phenyl]-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its pyrrolidine ring structure.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Biological Studies: Researchers study its interactions with biological targets to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 1-[4-(Hexyloxy)phenyl]-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1-[4-(Hexyloxy)phenyl]-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione include:
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring and are used in various medicinal applications.
Methoxybenzylamino derivatives: Compounds with similar methoxybenzylamino groups are studied for their biological activities and potential therapeutic uses.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and synthetic utility.
Properties
IUPAC Name |
1-(4-hexoxyphenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-3-4-5-6-15-30-21-13-9-19(10-14-21)26-23(27)16-22(24(26)28)25-17-18-7-11-20(29-2)12-8-18/h7-14,22,25H,3-6,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIGCESWCYXENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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